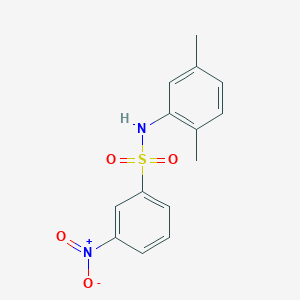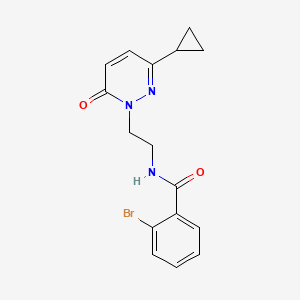
2-bromo-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is an organic compound that is part of the benzamide family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzamide typically involves a multi-step process:
Formation of the Pyridazine Core: : The synthesis begins with the construction of the pyridazine ring through a cyclization reaction, often starting from appropriate diketones and hydrazines.
Bromination: : Introduction of the bromine atom on the aromatic ring is usually achieved through electrophilic bromination using reagents like bromine (Br2) or N-bromosuccinimide (NBS).
Coupling Reaction: : The final step involves the coupling of the brominated intermediate with the appropriate benzoyl chloride derivative to form the benzamide structure.
Industrial Production Methods
For industrial production, methods can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reagent concentrations, to enhance yield and purity. Large-scale bromination often employs safer and more manageable brominating agents like NBS.
Analyse Chemischer Reaktionen
Types of Reactions
2-bromo-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzamide: can undergo various types of chemical reactions:
Substitution Reactions: : The bromine atom can be replaced by nucleophiles in nucleophilic aromatic substitution reactions, leading to a variety of derivatives.
Reductions and Oxidations: : The compound may undergo reduction to modify the pyridazinone moiety or oxidation to introduce additional functionalities.
Cycloadditions: : The presence of the cyclopropyl group may facilitate cycloaddition reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: : Sodium methoxide, potassium thiolate
Oxidizing Agents: : Potassium permanganate, chromium trioxide
Reducing Agents: : Lithium aluminum hydride, hydrogen gas with palladium on carbon catalyst
Major Products Formed
Substituted Benzamides: : Resulting from nucleophilic substitution of the bromine atom.
Reduced or Oxidized Derivatives: : Formed through respective reduction or oxidation reactions.
Wissenschaftliche Forschungsanwendungen
2-bromo-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzamide has a broad range of applications:
Chemistry: : As an intermediate in organic synthesis for the preparation of complex molecules.
Biology: : Potential use in the study of enzyme inhibition due to its structural similarity to biological molecules.
Medicine: : Investigation of its potential as a pharmaceutical agent, particularly in areas like anti-inflammatory and anticancer research.
Industry: : Utilized in the manufacture of specialized polymers and advanced materials.
Wirkmechanismus
The Mechanism by which the Compound Exerts its Effects
The compound interacts primarily through the bromine and the pyridazine groups, which can participate in hydrogen bonding, Van der Waals interactions, and π-π stacking, influencing molecular recognition and binding events.
Molecular Targets and Pathways Involved
Potential molecular targets include enzymes and receptors involved in various biological pathways, with the compound acting either as an inhibitor or modulator of these proteins.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Similar Compounds
Compared to other brominated benzamides or pyridazine derivatives, 2-bromo-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzamide offers a unique combination of the bromine atom and the cyclopropyl group, enhancing its reactivity and potential application scope.
List of Similar Compounds
2-bromo-N-(2-(pyridazin-3-yl)ethyl)benzamide
2-bromo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
Eigenschaften
IUPAC Name |
2-bromo-N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O2/c17-13-4-2-1-3-12(13)16(22)18-9-10-20-15(21)8-7-14(19-20)11-5-6-11/h1-4,7-8,11H,5-6,9-10H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRPBZMUZPGQKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
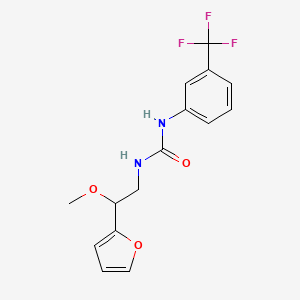
![ethyl 4-({[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2991556.png)


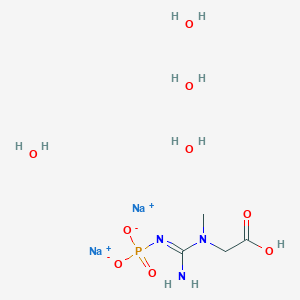
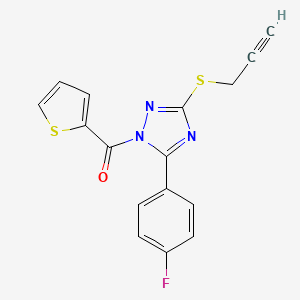
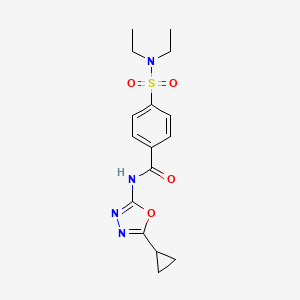
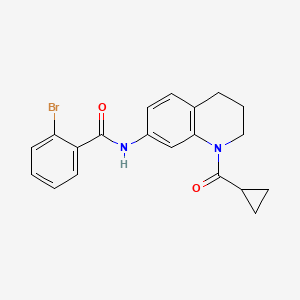
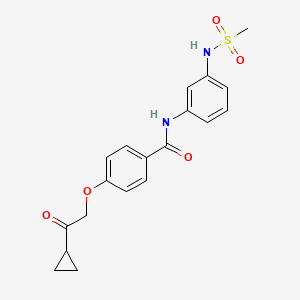
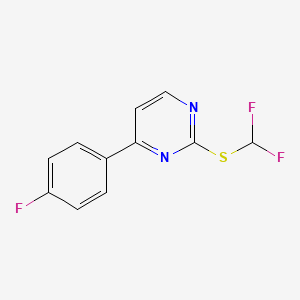
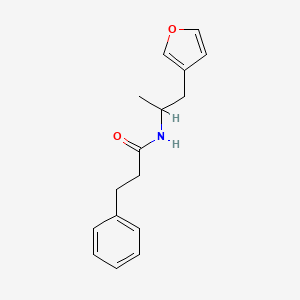
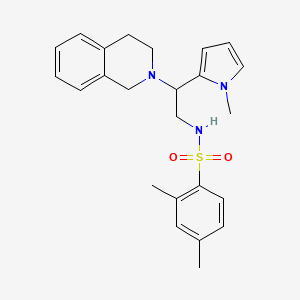
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2991573.png)
